molecular formula C8H10N2O3 B7728059 2-Methoxy-n-methyl-5-nitroaniline CAS No. 19871-39-7

2-Methoxy-n-methyl-5-nitroaniline

Cat. No. B7728059
CAS RN: 19871-39-7
M. Wt: 182.18 g/mol
InChI Key: NYXQGPQZKJOXJE-UHFFFAOYSA-N
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Description

2-Methoxy-n-methyl-5-nitroaniline is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-n-methyl-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-n-methyl-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Complex Organic Compounds :

    • 2-Methoxy-n-methyl-5-nitroaniline is used as an intermediate in the synthesis of complex organic compounds such as Pyrrolo[4,3,2-de]quinolines, which have potential pharmaceutical applications (Roberts, Joule, Bros, & Álvarez, 1997).
  • Spectrophotometric Analysis in Pharmaceuticals :

    • It serves as a spectrophotometric reagent for the determination of ethinylestradiol in pharmaceutical formulations, highlighting its role in analytical chemistry (Teixeira et al., 2011).
  • Study of Molecular Structures and Hydrogen-Bonding Patterns :

    • The compound has been analyzed for its molecular structure and hydrogen-bonding patterns, which are crucial in understanding its chemical behavior and interactions (Hernández-Paredes et al., 2016).
  • Intramolecular Hydrogen Bonding Studies :

    • 2-Methoxy-n-methyl-5-nitroaniline has been studied for intramolecular hydrogen bonding, which is vital for understanding its chemical properties and reactivity (Wilshire, 1982).
  • Synthesis of Organic Intermediates :

    • It is used in the synthesis of organic intermediates, demonstrating its versatility in organic synthesis (Yan-jin, 2007).
  • Photochemical Studies :

  • Environmental Fate of 2,4‐dinitroanisole (DNAN) :

    • 2-Methoxy-n-methyl-5-nitroaniline is a key intermediate in the biotransformation of DNAN, a munition compound, under various redox conditions. This research is significant for understanding the environmental impact and degradation pathways of DNAN (Olivares et al., 2013).
  • Preparation of Methoxydiazonium Ion :

    • The compound has been used in the preparation and study of methoxydiazonium ions, adding to the knowledge in the field of ion chemistry (Olah et al., 1986).
  • Synthesis of Methylated Benzimidazoles :

  • Antimicrobial Studies :

    • The compound has been used in the synthesis of Schiff base metal complexes, which were then tested for antimicrobial activity, demonstrating its potential in developing new antimicrobial agents (Joshi, Rojivadiya, & Pandya, 2014).

properties

IUPAC Name

2-methoxy-N-methyl-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9-7-5-6(10(11)12)3-4-8(7)13-2/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXQGPQZKJOXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295121
Record name 2-methoxy-n-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-n-methyl-5-nitroaniline

CAS RN

19871-39-7
Record name NSC99770
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99770
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methoxy-n-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 0.5M solution of 2-formamido-4-nitroanisole (745 mg, 3.8 mmol) in dioxane was added sodium borohydride (722 mg, 19 mmol) followed by dropwise addition of glacial acetic acid (1.09 mL, 19 mmol). The reaction mixture was refluxed for 40 minutes, then cooled to 0° C. and quenched slowly with MeOH. Excess MeOH was then added and the solution was concentrated under vacuum to yield 2-methylamino-4-nitroanisole. The crude product was dissolved in anhydrous MeOH (20 mL) and Pd/C (795 mg, 0.76 mmol) was added followed by bubbling hydrogen gas through the solution for 1 minute. The reaction mixture was then stirred for 1.5 h under 1 atmosphere of hydrogen. The reaction mixture was filtered through a pad of Celite and the filter pad was washed with MeOH (40 mL). To the combined filtrate and wash was added pentafluorophenylsulfonyl chloride (282 mL, 0.26 mmol). After stirring for 30 min the reaction mixture was concentrated under vacuum and purified by column chromatography (10-25% EtOAc in hexane) to yield 153 mg (21% for three steps) of the title compound as a pale yellow solid. 1H NMR (400 MHz, DMSO-d6) δ10.7 (s, 1H), 6.68 (d, J=8.4 Hz, 1H), 6.3 (dd, J=8.3, 2.5 Hz, 1H), 6.22 (d, J=2.2 Hz, 1H), 5.18 (bs, 1H), 3.7 (s, 3H), 2.6 (d, J=3 Hz, 3H). MS(EI): m/z 785 (35, 2M+Na−2H), 382 (20, M+), 381 (100, M−H).
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Synthesis routes and methods II

Procedure details

2-Methoxy-5-nitroformanilide (D84) (0.80 g, 4.1 mmole) was stirred in dry THF (30 ml) under Ar as borane dimethyl sulphide complex (2M in toluene, 5.3 ml, 10.6 mmole) was added dropwise. The mixture was stirred at reflux for 3 h, cooled and treated with methanol (5 ml). The resultant mixture was stirred for 1 h, acidified (1M HCl in ether, 5 ml), and then stirred at reflux for 1 h. It was then diluted with methanol, evaporated in vacuo, and partitioned between dil. potassium hydroxide solution and ethyl acetate. The organic portion was separated off, dried (Na2SO4) and evaporated in vacuo to give the title compound as a red-orange solid (0.71 g, 95%). 1H NMR (250 MHz, CDCl3) δ(ppm): 7.63 (dd, 1H), 7.37 (d, 1H), 6.75 (d, 1H), 4.48 (bs, 1H), 3.95 (s, 3H), 2.94 (d, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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